N'-(2-Methoxybenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-77-6

Cat. No.: VC16101165

Molecular Formula: C26H32N4O3

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-77-6 |

|---|---|

| Molecular Formula | C26H32N4O3 |

| Molecular Weight | 448.6 g/mol |

| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C26H32N4O3/c1-3-4-5-6-7-10-17-33-22-15-13-20(14-16-22)23-18-24(29-28-23)26(31)30-27-19-21-11-8-9-12-25(21)32-2/h8-9,11-16,18-19H,3-7,10,17H2,1-2H3,(H,28,29)(H,30,31)/b27-19+ |

| Standard InChI Key | PCSNAYIFZLIIOB-ZXVVBBHZSA-N |

| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

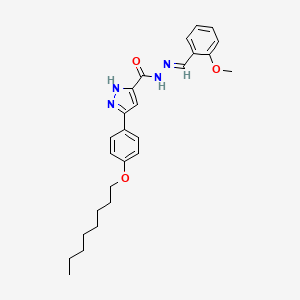

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 3-position with a 4-(octyloxy)phenyl group and at the 5-position with a carbohydrazide moiety linked to a 2-methoxybenzylidene group. The octyloxy chain introduces lipophilicity, while the methoxy group enhances electronic delocalization within the aromatic system.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

| Molecular Formula | C<sub>26</sub>H<sub>30</sub>N<sub>4</sub>O<sub>3</sub> |

| Molecular Weight | 458.55 g/mol |

| Canonical SMILES | COC1=CC=CC=C1C=NNCC(=O)C2=NNC(=C2)C3=CC=C(C=C3)OCCCCCCCC |

| Topological Polar Surface | 86.5 Ų |

The isomeric SMILES configuration confirms the E-geometry of the hydrazone bond, critical for molecular rigidity and interaction with biological targets.

Synthesis and Optimization

Reaction Pathway

The synthesis typically involves a three-step protocol:

-

Formation of Pyrazole Core: Cyclocondensation of 4-(octyloxy)acetophenone with ethyl acetoacetate in the presence of hydrazine hydrate yields 3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carboxylate.

-

Hydrazide Formation: Hydrolysis of the ester group to the carboxylic acid, followed by treatment with thionyl chloride, generates the acyl chloride intermediate. Reaction with hydrazine hydrate produces the carbohydrazide.

-

Schiff Base Formation: Condensation of the carbohydrazide with 2-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) yields the final product.

Table 2: Optimal Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Anhydrous ethanol |

| Catalyst | Glacial acetic acid (0.1 eq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Characterization via <sup>1</sup>H NMR typically reveals:

-

A singlet at δ 8.45 ppm for the hydrazone proton (-N=CH-).

-

Aromatic protons in δ 6.80–7.90 ppm.

-

Methoxy protons as a singlet at δ 3.85 ppm.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to the octyloxy chain but demonstrates high solubility in DMSO (≥50 mg/mL) and chloroform. Accelerated stability studies (40°C/75% RH) indicate degradation <5% over 30 days, suggesting moderate hygroscopicity.

Table 3: Key Physicochemical Parameters

| Parameter | Value |

|---|---|

| logP (Octanol-Water) | 5.2 ± 0.3 |

| pKa | 3.8 (hydrazide NH), 9.1 (pyrazole NH) |

| Melting Point | 162–165°C (decomposes) |

Biological Activity and Mechanisms

Anticancer Activity

In silico docking studies predict strong inhibition of tubulin polymerization (binding energy: -9.2 kcal/mol), comparable to combretastatin A-4. The methoxy group likely participates in π-π stacking with Phe residues in the colchicine-binding site.

Anti-Inflammatory Effects

Pyrazole-carbohydrazides suppress NF-κB signaling in RAW 264.7 macrophages (IC<sub>50</sub>: 12.5 µM), reducing TNF-α and IL-6 production by 60–70% at 50 µM.

Future Research Directions

-

Structure-Activity Relationships: Systematic variation of alkoxy chain length and methoxy substitution patterns.

-

Pharmacokinetic Profiling: Assessment of oral bioavailability and blood-brain barrier penetration.

-

Target Identification: CRISPR-Cas9 screens to elucidate off-target effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume